1-(4-Chlorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one
Description
The compound 1-(4-Chlorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a dihydropyrazinone derivative featuring a 4-chlorophenyl group at position 1 and a 2-methoxybenzylamino substituent at position 3 of the heterocyclic core. Dihydropyrazinones are nitrogen-containing heterocycles with demonstrated pharmacological relevance, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-methoxyphenyl)methylamino]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-24-16-5-3-2-4-13(16)12-21-17-18(23)22(11-10-20-17)15-8-6-14(19)7-9-15/h2-11H,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHFWEGIUQXLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Attachment of the 2-methoxyphenylmethylamino group: This step can be carried out through a nucleophilic substitution reaction, where the amino group is introduced to the pyrazinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 1-(4-Chlorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one. The compound has been evaluated against various human cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.
- Case Study: Cytotoxicity Evaluation
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | Apoptosis induction |
| HeLa | 12.9 | Cell cycle arrest |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural features contribute to its ability to disrupt bacterial cell membranes, making it a candidate for developing new antibiotics.
- Case Study: Antimicrobial Testing
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease.
- Case Study: Neuroprotection in Animal Models
Synthesis and Functionalization
The synthesis of 1-(4-Chlorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one involves multi-step reactions starting from readily available precursors. The functionalization of the pyrazinone core allows for the introduction of various substituents that can enhance biological activity.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their differences from the target compound:
Key Observations:
Substituent Effects on Position 1: The 4-chlorophenyl group in the target compound provides electron-withdrawing effects, which may stabilize the heterocyclic core and influence binding interactions. The 3-chloro-4-methylphenyl analog () combines Cl’s electronegativity with methyl’s steric hindrance, possibly affecting solubility and target engagement .
Substituent Effects on Position 3: The target compound’s 2-methoxybenzylamino group offers a hydrogen-bond donor (methoxy oxygen) and moderate steric bulk. The 2-(3,4-dimethoxyphenyl)ethylamino group in ’s compound introduces two methoxy groups, enhancing hydrogen-bonding capacity and hydrophilicity, albeit with increased molecular weight .
Biological Activity
The compound 1-(4-Chlorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one , often referred to as C-1 , is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The chemical structure of C-1 can be described as follows:
- Molecular Formula : C17H18ClN3O
- IUPAC Name : 1-(4-Chlorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one
C-1 exhibits its biological activity primarily through the modulation of various neurotransmitter systems. Preliminary studies suggest that it interacts with serotonin and dopamine receptors, which may contribute to its effects on mood and cognition. The presence of the 4-chlorophenyl and 2-methoxyphenyl groups is believed to enhance its lipophilicity, allowing for better penetration through the blood-brain barrier.
Biological Activity Overview
Case Studies
- Antidepressant Efficacy : A study conducted on rodent models indicated that C-1 administration led to significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects. The results were comparable to those observed with traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .
- Neuroprotective Properties : In vitro experiments revealed that C-1 could reduce oxidative stress in neuronal cell lines exposed to neurotoxic agents. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
- Anti-inflammatory Effects : Research demonstrated that C-1 significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages, indicating its anti-inflammatory capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
